molecular formula C11H11BrN2 B8679406 4-bromo-N-ethylisoquinolin-1-amine

4-bromo-N-ethylisoquinolin-1-amine

Cat. No.: B8679406
M. Wt: 251.12 g/mol
InChI Key: LIADZKVMJPZIJO-UHFFFAOYSA-N
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Description

Significance of Halogenated Heterocycles in Modern Synthetic Chemistry

Halogenated heterocyclic compounds are a cornerstone of modern organic synthesis, serving as versatile building blocks for the construction of more complex molecules. sigmaaldrich.com The presence of a halogen atom, such as bromine, on a heterocyclic ring imparts unique reactivity to the molecule. Halogens are excellent leaving groups in various chemical reactions, including nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.netrsc.org This reactivity allows for the strategic introduction of a wide array of functional groups, enabling the synthesis of diverse molecular libraries.

The carbon-halogen bond can be selectively activated, providing a reliable handle for chemists to forge new carbon-carbon and carbon-heteroatom bonds. acs.org This capability is fundamental to the assembly of intricate molecular frameworks, including those found in natural products, pharmaceuticals, and agrochemicals. rsc.org The strategic placement of a halogen on a heterocyclic core, as seen in 4-bromo-N-ethylisoquinolin-1-amine, therefore offers a gateway to a vast chemical space with potential applications across various scientific disciplines.

Overview of Isoquinoline (B145761) Derivatives in Chemical Research and Development

The isoquinoline scaffold, a bicyclic aromatic system containing a nitrogen atom, is a privileged structure in medicinal chemistry. researchgate.netnih.gov This is evidenced by its presence in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. researchgate.netamerigoscientific.com Isoquinoline derivatives have demonstrated efficacy as antitumor, antimicrobial, anti-inflammatory, and antiviral agents, among other therapeutic applications. amerigoscientific.comwisdomlib.org

The rigid framework of the isoquinoline ring system provides a well-defined three-dimensional structure that can be tailored to interact with specific biological targets. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic rings can engage in various non-covalent interactions, making isoquinolines ideal candidates for drug design. nih.gov The continuous exploration of novel isoquinoline derivatives is a testament to their enduring importance in the quest for new therapeutic agents. nih.govwisdomlib.org

Research Objectives and Scope for In-depth Investigation of this compound

Given the established significance of both halogenated heterocycles and isoquinoline derivatives, the in-depth investigation of this compound is a logical and compelling research endeavor. The primary objectives for studying this compound would be to explore its synthetic utility and to evaluate its potential as a lead structure in drug discovery.

The scope of research would encompass the development of efficient synthetic routes to access this molecule and its analogs. A key focus would be the exploration of the reactivity of the bromine atom at the 4-position, utilizing it as a synthetic handle for the introduction of various substituents through cross-coupling and other functionalization reactions. Furthermore, the biological activities of the resulting derivatives would be systematically evaluated to identify potential therapeutic applications. The ethylamino group at the 1-position also offers a site for further modification, allowing for a comprehensive structure-activity relationship (SAR) study.

Physicochemical Properties of Related Isoquinoline Derivatives

Compound NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
4-bromoisoquinolin-1-amineC9H7BrN2223.07152-153 chemicalbook.com
4-Bromo-N-methylisoquinolin-1-amineC10H9BrN2237.10 Not available
This compound C11H11BrN2 251.13 Not available

Note: Data for this compound is predicted based on its chemical structure.

Synthetic Approaches

The synthesis of this compound is not explicitly detailed in the current literature. However, plausible synthetic strategies can be devised based on established methodologies for the synthesis of substituted isoquinolines. One potential approach could involve the synthesis of a 4-bromoisoquinoline (B23445) precursor, followed by the introduction of the N-ethylamino group. For instance, methods for the synthesis of 4-bromoisoquinolines from 2-alkynyl benzyl (B1604629) azides have been reported, which could serve as a starting point for accessing the required scaffold. researchgate.net Subsequent amination at the 1-position would then yield the target compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

4-bromo-N-ethylisoquinolin-1-amine

InChI

InChI=1S/C11H11BrN2/c1-2-13-11-9-6-4-3-5-8(9)10(12)7-14-11/h3-7H,2H2,1H3,(H,13,14)

InChI Key

LIADZKVMJPZIJO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C(C2=CC=CC=C21)Br

Origin of Product

United States

Strategic Synthetic Methodologies for 4 Bromo N Ethylisoquinolin 1 Amine and Its Advanced Analogs

De Novo Synthesis of the Isoquinoline (B145761) Core

The formation of the fundamental isoquinoline ring system is the foundational step. Numerous classical and modern synthetic methods have been developed for this purpose, each offering distinct advantages regarding substrate scope and reaction conditions.

Cyclization Reactions for Isoquinoline Ring Formation

The construction of the isoquinoline skeleton is typically achieved through intramolecular cyclization reactions of appropriately substituted phenylethylamine or benzaldehyde (B42025) precursors. pharmaguideline.comwikipedia.org These methods establish the bicyclic aromatic system that is central to the target molecule.

Classic methods such as the Bischler-Napieralski and Pictet-Spengler syntheses remain highly relevant. pharmaguideline.comwikipedia.org The Bischler-Napieralski reaction involves the cyclodehydration of an acylated β-phenylethylamine using a Lewis acid like phosphoryl chloride or phosphorus pentoxide, which yields a 3,4-dihydroisoquinoline (B110456) intermediate. pharmaguideline.comwikipedia.org This intermediate must then be dehydrogenated, often with a palladium catalyst, to form the aromatic isoquinoline ring. pharmaguideline.com The Pictet-Spengler reaction , on the other hand, uses an acid catalyst to cyclize a β-arylethylamine with an aldehyde, directly forming a tetrahydroisoquinoline, which also requires subsequent oxidation to the fully aromatic state. pharmaguideline.com

More contemporary approaches utilize transition-metal catalysis to construct the isoquinoline core, often with greater efficiency and milder reaction conditions. acs.org Rhodium-catalyzed oxidative coupling of aryl aldimines with internal alkynes, for instance, affords 3,4-disubstituted isoquinolines with high regioselectivity. acs.org Similarly, palladium and copper-catalyzed reactions have been developed, such as the coupling of o-iodoaldimines with alkynes (Larock isoquinoline synthesis) or the cyclization of 2-alkynylbenzaldoximes. acs.orgthieme-connect.comorganic-chemistry.org

Cyclization Method Precursors Key Reagents/Catalysts Intermediate/Product Reference
Bischler-NapieralskiAcylated β-phenylethylaminePOCl₃ or P₂O₅, then Pd3,4-Dihydroisoquinoline, then Isoquinoline pharmaguideline.comwikipedia.org
Pictet-Spenglerβ-Arylethylamine, AldehydeAcid catalyst, then oxidantTetrahydroisoquinoline, then Isoquinoline pharmaguideline.com
Pomeranz-FritschBenzaldehyde, Aminoacetoaldehyde diethyl acetalAcid mediumIsoquinoline wikipedia.org
Rhodium-Catalyzed CouplingAryl aldimine, Internal alkyne[Cp*Rh(MeCN)₃][SbF₆]₂3,4-Disubstituted isoquinoline acs.org
Copper-Catalyzed Cyclization(E)-2-Alkynylaryl oxime derivativesCu(I) in waterIsoquinoline nih.gov

Introduction of the N-Ethyl Amine Moiety

Once the isoquinoline or a suitable precursor is formed, the N-ethylamino group must be introduced at the C1 position. This is typically achieved through nucleophilic substitution on an activated C1 position. A common strategy involves the conversion of a 1-chloroisoquinoline (B32320) or 1-bromoisoquinoline (B74834) intermediate with ethylamine. The halogen at the C1 position is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

Alternatively, the synthesis can be designed to build the amine functionality into the structure from the outset. For example, in a Bischler-Napieralski type synthesis, using an N-ethyl-N'-(phenylethyl)urea as the starting material can lead to a 1-aminoisoquinoline (B73089) derivative directly after cyclization and subsequent steps.

Regioselective Bromination Strategies for the Isoquinoline Scaffold

Introducing a bromine atom specifically at the C4 position of the isoquinoline ring is a significant challenge. Standard electrophilic substitution reactions on the unsubstituted isoquinoline ring preferentially occur at the C5 and C8 positions in the benzene (B151609) ring portion of the molecule under acidic conditions. thieme-connect.comthieme-connect.comresearchgate.net Therefore, specialized strategies are required to achieve the desired C4 regioselectivity.

Direct Bromination at the C4 Position

Direct halogenation at the C4 position is difficult but can be achieved under specific conditions. One effective modern method involves a one-pot sequence of dearomatization, electrophilic halogenation, and rearomatization. acs.orgacs.org In this process, the isoquinoline nitrogen is first reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O), which mediates a dearomatization of the pyridine (B92270) ring. This transiently formed enamine-like intermediate can then undergo electrophilic bromination at the C4 position using a source like N-bromosuccinimide (NBS). Subsequent treatment with acid removes the Boc group and promotes rearomatization to yield the 4-bromoisoquinoline (B23445) product. acs.orgacs.org This method demonstrates high site selectivity and good functional group tolerance. acs.org

Another reported method for direct C4 bromination involves reacting isoquinoline with bromine in sulfur monochloride as the solvent. thieme-connect.de

Method Reagents Key Features Yield Reference
Boc₂O-Mediated Dearomatization1. Boc₂O, 2. NBS, 3. AcidOne-pot, metal-free, high C4 selectivity62% for 4-bromoisoquinoline acs.org
Direct BrominationBr₂ in S₂Cl₂Direct introduction of bromine at C4Not specified thieme-connect.de

Precursor-Based Bromination Approaches

An alternative to direct bromination is to use a precursor that facilitates bromine introduction at the C4 position. A notable example is the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides. researchgate.net When these precursors are treated with a catalyst system of PdBr₂, CuBr₂, and LiBr in acetonitrile, they selectively form 4-bromoisoquinolines. researchgate.net This strategy builds the ring and incorporates the C4-bromo substituent in a single, controlled process.

Another approach involves modifying the electronic properties of the ring to direct bromination. For instance, the presence of certain substituents can alter the regiochemical outcome of electrophilic attack. However, directing bromination to C4 often requires a multi-step sequence, such as the synthesis of an isoquinolin-4-one intermediate, which can then be converted to the 4-bromo derivative.

Advanced Functional Group Interconversions and Derivatization

The C4-bromo substituent in 4-bromo-N-ethylisoquinolin-1-amine serves as a versatile synthetic handle for further molecular elaboration. acs.org The carbon-bromine bond is an ideal site for various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures. ub.edunumberanalytics.com

The derivatization of the 4-bromoisoquinoline core allows for the synthesis of advanced analogs. For example, the Suzuki coupling reaction can be used to introduce new aryl or heteroaryl groups by reacting the 4-bromo derivative with a boronic acid in the presence of a palladium catalyst. acs.org The Sonogashira coupling enables the installation of alkyne moieties, while the Heck reaction allows for the formation of carbon-carbon bonds with alkenes. acs.orgnih.gov

These functional group interconversions are crucial for exploring the structure-activity relationships of isoquinoline-based compounds in medicinal chemistry and materials science. numberanalytics.comnih.gov The ability to systematically modify the C4 position provides access to a large library of derivatives starting from a common 4-bromo intermediate.

Reaction Type Reactants Catalyst Product Feature Reference
Suzuki Coupling4-Bromoisoquinoline, Boronic acidPalladium catalystC4-Aryl or C4-Heteroaryl bond acs.org
Sonogashira Coupling4-Bromoisoquinoline, Terminal alkynePalladium/Copper catalystC4-Alkynyl bond acs.org
Stille Coupling4-Bromoisoquinoline, OrganostannanePalladium catalystC4-Alkyl, -Aryl, or -Vinyl bond acs.org
Heck Reaction4-Bromoisoquinoline, Alkene (e.g., acrylates)Palladium catalystC4-Alkenyl bond nih.gov

Cross-Coupling Reactions at the C4-Bromine Center (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom at the C4 position of the isoquinoline ring is well-suited for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for creating C-C bonds. nih.gov It typically involves the reaction of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com In the context of this compound, the C4-bromine can be coupled with various boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. The general mechanism involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, and base is crucial and can be influenced by the specific substrates used. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Reaction Conditions

ElectrophileNucleophileCatalystBaseSolventOutcome
Aryl/Heteroaryl BromideNeopentyl Arylboronic EsterPd CatalystTMSOKAnhydrousHigh reactivity for heteroaryl-heteroaryl coupling nih.gov
Phenylboronic Acid4-BromoanisolePd catalyzed AM4-HDA porous polymer--Successful cross-coupling researchgate.net
Aryl HalidesPhenylboronic AcidMNPs-NHC-Pd complexes-WaterHigh yields, catalyst recyclable researchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction offers a method to introduce vinyl groups at the C4 position of the isoquinoline core. The process generally follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The reaction is known for its high stereoselectivity, typically yielding the trans-alkene product due to steric factors during the coupling step. youtube.com While powerful, a drawback can be the cost and recovery of the palladium catalyst. youtube.com Intramolecular Heck reactions are also a valuable strategy for constructing ring systems. youtube.comnih.gov

Table 2: Key Features of the Heck Reaction

FeatureDescriptionReference
Reactants Unsaturated halide (e.g., aryl bromide) and an alkene. wikipedia.org
Catalyst Palladium complex, often with phosphine (B1218219) ligands. youtube.comorganic-chemistry.org
Mechanism Involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.org
Selectivity Generally provides high trans selectivity in the alkene product. youtube.comorganic-chemistry.org
Applications Useful for both intermolecular and intramolecular C-C bond formation. youtube.comnih.gov

Sonogashira Coupling: This reaction is a highly reliable method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne. wikipedia.orgyoutube.com It is catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. wikipedia.orgyoutube.com Applying this to this compound allows for the introduction of alkynyl substituents at the C4 position. These alkynylated products are themselves versatile intermediates for further transformations. youtube.com The reaction is valued for its mild conditions, often proceeding at room temperature. wikipedia.org

Table 3: Sonogashira Reaction Components and Conditions

ComponentRoleExamples
Electrophile Aryl or Vinyl Halide/TriflateThis compound
Nucleophile Terminal AlkynePhenylacetylene youtube.com
Catalyst Palladium ComplexPdCl₂(PPh₃)₂ researchgate.net
Co-catalyst Copper(I) SaltCuI wikipedia.orgresearchgate.net
Base AmineTriethylamine, Pyrrolidine wikipedia.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr) on the Isoquinoline Ring System

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to functionalize the isoquinoline ring. Unlike typical S_N1 and S_N2 reactions, which are generally not feasible for aryl halides, the SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orglibretexts.org

For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orglibretexts.org In the case of isoquinolines, the ring nitrogen itself acts as an electron-withdrawing feature, facilitating nucleophilic attack. While many SNAr reactions are thought to proceed via a two-step mechanism, recent studies suggest that some may occur through a concerted mechanism, particularly with good leaving groups like bromide. nih.gov This method is frequently used for the synthesis of aminated isoquinolines from 1-haloisoquinolines. researchgate.netchemrxiv.org

Palladium(0)-Catalyzed Reactions in the Synthesis of N-Ethylisoquinoline Derivatives

Palladium(0) complexes are central to many of the most powerful synthetic transformations used to create and modify isoquinoline frameworks. The fundamental catalytic cycle for many cross-coupling reactions begins with the oxidative addition of a substrate, such as an aryl halide, to an electron-rich Pd(0) species. wikipedia.orgnih.gov

The synthesis of stable, well-defined, and convenient Pd(0) sources is an area of active research to improve the practicality of these reactions. chemrxiv.org For instance, Pd(COD)(DQ) has been identified as a robust, air-stable 18-electron Pd(0) complex that can be used as a precursor in various catalytic processes. chemrxiv.org The choice of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), coordinated to the palladium center is critical. Ligands modulate the catalyst's stability, solubility, and reactivity, and can even control regioselectivity in certain reactions. nih.gov The development of palladium-catalyzed reactions has enabled the efficient synthesis of a wide range of substituted quinoline (B57606) and isoquinoline derivatives from simple precursors. nih.govrsc.org

Exploration of Metal-Free Protocols for Aminated Isoquinoline Frameworks

While transition-metal-catalyzed reactions are powerful, they often require expensive and toxic metal catalysts, and can present challenges with catalyst removal from the final product. researchgate.netchemrxiv.org This has driven the development of metal-free synthetic routes.

One notable metal-free approach involves the reaction of 2-(2-oxo-2-arylethyl)benzonitriles with various primary and secondary amines in an aqueous medium. researchgate.netchemrxiv.orgrsc.org This method proceeds without any acid, base, or metal catalyst, offering a green and atom-economical route to diverse aminated isoquinolines. chemrxiv.orgrsc.org The reaction is operationally simple, demonstrates high functional group tolerance, and has been successfully scaled up to the gram level. researchgate.netrsc.org Another strategy involves the reaction of isoquinoline-N-oxides with amines using triflic anhydride (B1165640) as an activator, which also proceeds under metal-free conditions to regioselectively produce 1-aminoisoquinolines. nih.gov These methods represent cost-effective and environmentally benign alternatives to traditional metal-catalyzed syntheses. chemrxiv.org

Advanced Spectroscopic and Crystallographic Elucidation of 4 Bromo N Ethylisoquinolin 1 Amine Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of 4-bromo-N-ethylisoquinolin-1-amine, providing detailed information about the chemical environment of each proton and carbon atom.

Unambiguous Proton (1H) and Carbon-13 (13C) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is anticipated to display a series of distinct signals corresponding to the aromatic protons of the isoquinoline (B145761) core and the aliphatic protons of the N-ethyl group. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating amino group. The aromatic region would likely feature signals for the protons on the isoquinoline ring system. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule. The carbon atoms of the isoquinoline ring are expected to resonate in the aromatic region of the spectrum, with their precise chemical shifts influenced by the positions of the bromine and N-ethylamino substituents. The carbon attached to the bromine atom (C-4) would exhibit a downfield shift due to the halogen's inductive effect. The carbons of the N-ethyl group will appear in the aliphatic region of the spectrum.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-36.8 - 7.2Singlet-
H-57.8 - 8.2Doublet7.5 - 8.5
H-67.4 - 7.8Triplet7.0 - 8.0
H-77.6 - 8.0Triplet7.0 - 8.0
H-88.0 - 8.4Doublet7.5 - 8.5
N-H5.0 - 6.0Broad Singlet-
-CH₂-3.4 - 3.8Quartet7.0 - 7.5
-CH₃1.2 - 1.5Triplet7.0 - 7.5

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-1155 - 160
C-3105 - 110
C-4115 - 120
C-4a120 - 125
C-5125 - 130
C-6120 - 125
C-7125 - 130
C-8130 - 135
C-8a140 - 145
-CH₂-40 - 45
-CH₃14 - 18

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle by revealing connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum would establish the proton-proton coupling networks within the molecule. Key correlations would be observed between the adjacent aromatic protons (H-5/H-6, H-6/H-7, H-7/H-8) and within the ethyl group between the methylene and methyl protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It would allow for the unambiguous assignment of the protonated carbons in the isoquinoline ring and the ethyl group. For instance, the signal for the C-3 carbon would correlate with the H-3 proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. youtube.com Expected key correlations would include the N-H proton to C-1 and C-8a, and the H-3 proton to C-1, C-4, and C-4a, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. youtube.com This would be particularly useful in determining the preferred conformation of the N-ethyl group relative to the isoquinoline ring. For example, a cross-peak between the N-H proton and the H-8 proton would suggest a specific orientation of the amino substituent.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the molecular weight and to gain insight into the molecule's stability and fragmentation pathways. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of the bromine atom, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

The predicted molecular weight of this compound (C₁₁H₁₁BrN₂) is approximately 251.13 g/mol . The mass spectrum would likely exhibit a molecular ion peak cluster around m/z 250 and 252.

Common fragmentation pathways would likely involve the loss of the ethyl group, the bromine atom, or molecules such as HCN. The fragmentation pattern provides a fingerprint that can be used to confirm the structure.

Predicted Key Fragments in the Mass Spectrum

m/z Predicted Fragment
250/252[M]⁺ (Molecular ion)
221/223[M - C₂H₅]⁺
171[M - Br]⁺
144[M - Br - HCN]⁺

Single-Crystal X-ray Diffraction Analysis for Solid-State Conformation and Intermolecular Interactions

It is anticipated that the isoquinoline ring system would be essentially planar. The conformation of the N-ethylamino group relative to the ring would be of particular interest. In the solid state, intermolecular interactions such as hydrogen bonding (N-H···N) and halogen bonding (C-Br···N or C-Br···π) could play a significant role in the crystal packing. The presence of the bromine atom and the amino group provides sites for such interactions, which would influence the macroscopic properties of the crystalline material.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibration, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the isoquinoline ring, and the C-Br stretching vibration.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C and C-Br stretching modes of the aromatic system.

Predicted Vibrational Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
N-H3300 - 3500Stretching
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H2850 - 2960Stretching
C=N / C=C1500 - 1650Stretching
C-N1250 - 1350Stretching
C-Br500 - 600Stretching

This comprehensive spectroscopic and potential crystallographic analysis provides a detailed structural portrait of this compound, highlighting the synergistic power of these analytical techniques in modern chemical research.

Computational Chemistry and Quantum Mechanical Investigations of 4 Bromo N Ethylisoquinolin 1 Amine

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 4-bromo-N-ethylisoquinolin-1-amine molecule, known as its optimized geometry. This is achieved by finding the minimum energy state of the molecule on its potential energy surface. The B3LYP functional with a suitable basis set, such as 6-311++G(d,p), is commonly used for such calculations.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and kinetic stability. imperial.ac.ukwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. For related bromo-substituted nitrogen heterocycles, DFT calculations have been used to determine these energies. For instance, in a study on a different bromo-quinoline derivative, the HOMO and LUMO energies were calculated to be -0.2165 eV and -0.075 eV, respectively, resulting in a small energy gap of 0.1430 eV, which points to a reactive nature. nih.gov A similar analysis for this compound would provide analogous insights into its reactivity.

Table 1: Illustrative Frontier Molecular Orbital Parameters for this compound

Parameter Energy (eV)
EHOMO -6.25
ELUMO -1.75
HOMO-LUMO Gap (ΔE) 4.50

Note: These are hypothetical values for illustrative purposes.

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating varying electrostatic potentials. Red regions signify areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, the MESP surface would likely show negative potential around the nitrogen atoms of the isoquinoline (B145761) ring and the amine group, due to the high electronegativity of nitrogen. The bromine atom, while electronegative, can also exhibit regions of positive potential (a σ-hole), which can influence intermolecular interactions. The hydrogen atoms of the ethyl group and the aromatic ring would be characterized by positive potential. This mapping is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which are vital for crystal packing and receptor-ligand interactions. researchgate.net

Prediction and Interpretation of Conceptual DFT Reactivity Descriptors

Conceptual DFT provides a framework to quantify the reactivity of a molecule through various descriptors. These descriptors are derived from the change in energy of the system with respect to the number of electrons.

Global reactivity descriptors provide a general overview of a molecule's reactivity. Key descriptors include:

Ionization Energy (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. It is calculated as μ = -(I+A)/2.

Global Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (I-A)/2. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as ω = μ²/2η.

Studies on similar bromo-aromatic compounds have utilized these descriptors to classify their reactivity. For example, a compound with a high electrophilicity index is considered a strong electrophile. mdpi.comresearchgate.net

Table 2: Illustrative Global Reactivity Descriptors for this compound

Descriptor Value (eV)
Ionization Energy (I) 6.25
Electron Affinity (A) 1.75
Chemical Potential (μ) -4.00
Global Hardness (η) 2.25
Electrophilicity Index (ω) 3.56

Note: These are hypothetical values for illustrative purposes.

While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint the most reactive sites within the molecule.

Fukui Functions (f(r)): These functions indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. The Fukui function for nucleophilic attack (f+(r)) identifies the sites most susceptible to attack by a nucleophile, while the Fukui function for electrophilic attack (f-(r)) highlights the sites most prone to attack by an electrophile.

Parr Functions: These are related to the Fukui functions and provide a more refined prediction of local reactivity, particularly for identifying sites for nucleophilic and electrophilic attack.

For this compound, Fukui and Parr function analysis would likely identify the nitrogen atoms and certain carbon atoms in the isoquinoline ring as key sites for electrophilic attack, while the regions around the bromine and hydrogen atoms might be more susceptible to nucleophilic interactions.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties of a molecule, which can be compared with experimental data for validation of the theoretical model.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts, when compared with experimental NMR spectra, can aid in the structural elucidation of the molecule.

Vibrational Frequencies: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These theoretical frequencies correspond to the vibrational modes of the molecule and can be compared with experimental Infrared (IR) and Raman spectra. This comparison helps in assigning the observed spectral bands to specific molecular vibrations.

For instance, a study on a similar bromo-substituted benzoic acid derivative involved the calculation of vibrational frequencies to understand the molecule's vibrational modes. researchgate.net A similar theoretical spectroscopic analysis of this compound would be invaluable for its characterization.

Investigation of Non-Linear Optical (NLO) Properties

The exploration of organic molecules for applications in non-linear optics is a burgeoning field of materials science, driven by the demand for advanced photonic and optoelectronic devices. Theoretical calculations provide a powerful means to predict and understand the NLO properties of novel chromophores. For this compound, density functional theory (DFT) calculations can be employed to determine key parameters that govern its NLO response.

Research on related molecular structures suggests that the presence of a bromine substituent can be advantageous for NLO properties. researchgate.netresearchgate.net The bromo group can enhance molecular first-order hyperpolarizabilities and reduce intermolecular dipole-dipole interactions, which is a favorable characteristic for achieving a non-centrosymmetric crystal packing necessary for second-harmonic generation (SHG). researchgate.net Furthermore, studies on isoquinoline-functionalized chromophores indicate that the isoquinoline moiety can effectively facilitate intramolecular charge transfer (ICT) processes, which is a critical factor for a large NLO response. nih.gov

A computational investigation into the NLO properties of this compound would typically involve the calculation of the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). These parameters are often calculated using a functional such as B3LYP, which has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. nih.gov The results of such calculations would be compared to known NLO materials to assess the potential of this compound in this domain.

Table 1: Calculated Non-Linear Optical Properties of this compound

PropertyCalculated ValueUnit
Dipole Moment (μ)Data not availableDebye
Linear Polarizability (α)Data not availablea.u.
First Hyperpolarizability (β)Data not availablea.u.
Excitation Energy (ΔE)Data not availableeV
Oscillator Strength (f)Data not available-

Note: Specific computational data for this compound is not available in the public domain. The table structure is provided for illustrative purposes based on typical computational NLO studies.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and conformational flexibility of a molecule are fundamental to its chemical reactivity and physical properties. For this compound, a detailed conformational analysis can reveal the preferred spatial arrangement of the N-ethylamino group relative to the rigid isoquinoline core. The rotation around the C-N bond connecting the ethyl group to the amine linker is a key degree of freedom.

A potential energy surface (PES) scan can be performed by systematically varying the relevant dihedral angles and calculating the corresponding energy at each point. This computational experiment identifies the low-energy conformers (local and global minima) and the energy barriers to their interconversion (transition states). Such an analysis provides a comprehensive picture of the molecule's conformational landscape. For instance, in related systems like 1,2,3,4-tetrahydroisoquinoline, computational studies have identified multiple stable conformers with small energy differences. researchgate.net

The insights gained from the PES mapping are crucial for understanding how the molecule might interact with its environment, including solvents or biological receptors.

Table 2: Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (°)Relative Energy (kcal/mol)
Global MinimumData not available0.00
Local Minimum 1Data not availableData not available
Transition State 1Data not availableData not available

Note: As no specific conformational analysis studies for this compound have been published, this table serves as a template for presenting such data.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. An MD simulation of this compound would model the motion of its atoms by solving Newton's equations of motion, providing a trajectory that describes its conformational changes and interactions with a solvent environment.

By placing the molecule in a simulation box filled with a chosen solvent (e.g., water, chloroform), it is possible to study how the solvent molecules arrange themselves around the solute and how this influences the solute's conformation and dynamics. nih.gov Key properties that can be extracted from MD simulations include radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, and the time evolution of important dihedral angles.

These simulations are invaluable for understanding how the polarity and hydrogen-bonding capabilities of the solvent affect the conformational preferences and the accessibility of different parts of the this compound molecule.

Table 3: Summary of a Hypothetical Molecular Dynamics Simulation of this compound in Water

Simulation ParameterValue
Simulation TimeData not available
Dominant ConformerData not available
Average Number of Hydrogen Bonds (Solute-Solvent)Data not available
Solvent Accessible Surface Area (SASA)Data not available

Note: This table illustrates the type of data that would be generated from an MD simulation. Currently, no such simulation data for this compound is publicly available.

Chemical Reactivity and Mechanistic Pathways of 4 Bromo N Ethylisoquinolin 1 Amine

Reactivity Associated with the Bromine Atom as a Leaving Group

The bromine atom at the C4 position of the isoquinoline (B145761) ring is a key site for functionalization through reactions where it acts as a leaving group. This is particularly prominent in transition metal-catalyzed cross-coupling reactions.

One of the most powerful methods for forming new carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction . libretexts.orgrsc.org In this reaction, the 4-bromo-N-ethylisoquinolin-1-amine can be coupled with a variety of organoboron reagents, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. nih.govnih.gov The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reactivity of the aryl halide in the oxidative addition step generally follows the trend I > Br > Cl. libretexts.org

Similarly, the Buchwald-Hartwig amination provides a versatile route to form new carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed reaction would involve the coupling of this compound with a primary or secondary amine, offering a pathway to synthesize more complex diamine structures. nih.govresearchgate.net The mechanism is analogous to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org

The following table summarizes potential cross-coupling reactions involving the bromine atom:

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-Miyaura CouplingR-B(OH)₂ or R-B(OR)₂Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base4-Aryl/Alkyl-N-ethylisoquinolin-1-amine
Buchwald-Hartwig AminationR¹R²NHPd(0) or Pd(II) catalyst, Ligand, Base4-(N,N-Disubstituted/Monosubstituted-amino)-N-ethylisoquinolin-1-amine
Stille CouplingR-Sn(Alkyl)₃Pd(0) catalyst4-Aryl/Alkenyl-N-ethylisoquinolin-1-amine
Sonogashira CouplingTerminal alkynePd(0) catalyst, Cu(I) co-catalyst, Base4-Alkynyl-N-ethylisoquinolin-1-amine
Heck CouplingAlkenePd(0) or Pd(II) catalyst, Base4-Alkenyl-N-ethylisoquinolin-1-amine

Nucleophilic Reactivity of the Isoquinoline Nitrogen Atom and the Exocyclic Amine Group

Both the nitrogen atom of the isoquinoline ring and the nitrogen of the exocyclic N-ethylamino group possess lone pairs of electrons, rendering them nucleophilic.

The isoquinoline ring nitrogen is basic and can be protonated by strong acids to form a salt. gcwgandhinagar.com It can also react with alkylating or acylating agents. youtube.com However, the nucleophilicity of the ring nitrogen is generally lower than that of the exocyclic amine due to the delocalization of its lone pair within the aromatic system.

The exocyclic N-ethylamino group at the 1-position is a stronger nucleophile and a stronger base compared to the ring nitrogen. This is because its lone pair is more localized. It can readily undergo reactions such as alkylation, acylation, and can also participate in condensation reactions. The presence of the ethyl group provides some steric hindrance compared to an unsubstituted amino group.

Electrophilic Aromatic Substitution on the Isoquinoline Ring System

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is generally directed to the benzene (B151609) ring portion of the molecule, as the pyridine (B92270) ring is deactivated by the electron-withdrawing effect of the nitrogen atom. gcwgandhinagar.comquimicaorganica.org Typical electrophilic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

In the case of this compound, the directing effects of the existing substituents must be considered. The 1-amino group is a powerful activating and ortho-, para-directing group. byjus.com The bromine atom is a deactivating but ortho-, para-directing group. The N-ethylamino group at C1 would strongly direct incoming electrophiles to the C2 and C4 positions. However, C4 is already substituted. The C2 position is on the pyridine ring, which is generally disfavored for electrophilic attack.

Therefore, electrophilic substitution is most likely to occur on the benzene ring at positions 5 and 8, which are the preferred sites for electrophilic attack on the parent isoquinoline ring. quimicaorganica.orgyoutube.com The activating effect of the amino group at C1 may enhance the reactivity of the entire ring system towards electrophiles compared to unsubstituted isoquinoline.

The table below outlines the expected major products of common electrophilic aromatic substitution reactions:

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄5-Nitro-4-bromo-N-ethylisoquinolin-1-amine and 8-Nitro-4-bromo-N-ethylisoquinolin-1-amine
BrominationBr₂, FeBr₃5,X-Dibromo-N-ethylisoquinolin-1-amine or 8,X-Dibromo-N-ethylisoquinolin-1-amine
SulfonationFuming H₂SO₄This compound-5-sulfonic acid and this compound-8-sulfonic acid
Friedel-Crafts AlkylationR-Cl, AlCl₃Generally not favored due to complexation of the Lewis acid with the basic nitrogen atoms.
Friedel-Crafts AcylationR-COCl, AlCl₃Generally not favored due to complexation of the Lewis acid with the basic nitrogen atoms.

Reaction Mechanisms of Catalytic Transformations Involving this compound

As mentioned, catalytic cross-coupling reactions are central to the functionalization of this compound. The general mechanism for a palladium-catalyzed Suzuki-Miyaura coupling is as follows libretexts.org:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

Transmetalation: The organoboron reagent (e.g., a boronic acid) reacts with the Pd(II) complex, with the aid of a base, to transfer the organic group from boron to palladium.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The mechanism for the Buchwald-Hartwig amination follows a similar catalytic cycle, with the key difference being the nature of the nucleophile (an amine) and the intermediate palladium-amido complex formed. wikipedia.org

Regioselectivity and Stereoselectivity in Chemical Reactions

Regioselectivity is a key consideration in the reactions of this compound.

In electrophilic aromatic substitution , the reaction is expected to be highly regioselective, favoring positions 5 and 8 on the benzene ring due to the electronic effects of the isoquinoline nitrogen and the directing effects of the substituents. quimicaorganica.orgyoutube.com

In nucleophilic substitution , the C1 position is the most electron-deficient carbon in the pyridine ring of isoquinoline and is the preferred site for nucleophilic attack. gcwgandhinagar.comyoutube.com However, in the target molecule, this position is already substituted with the N-ethylamino group.

In catalytic cross-coupling reactions , the reaction will occur selectively at the C4 position due to the presence of the bromine atom.

Stereoselectivity would be a factor in reactions that create new chiral centers. For instance, if a prochiral nucleophile were to add to a derivative of the molecule, or if a chiral catalyst were used in a coupling reaction, the formation of one stereoisomer over another could be favored. Without specific reactions that introduce chirality, a detailed discussion of stereoselectivity is speculative.

Investigation of Reaction Kinetics and Thermodynamics

Kinetics: The rates of the reactions would be influenced by factors such as temperature, concentration of reactants and catalysts, and the solvent used. For instance, in palladium-catalyzed coupling reactions, the oxidative addition step is often the rate-determining step. libretexts.org The choice of ligand on the palladium catalyst can significantly influence the reaction rate. wikipedia.org

Thermodynamics: The relative stability of reactants, intermediates, and products determines the thermodynamic favorability of a reaction. In electrophilic aromatic substitution, the stability of the Wheland intermediate (the resonance-stabilized carbocation) influences the regiochemical outcome. quimicaorganica.org Reactions that lead to the restoration of the aromatic system are generally thermodynamically favored. Some reactions may be under kinetic or thermodynamic control, where different products are favored at different temperatures. youtube.comresearchgate.net For example, sulfonation of some aromatic compounds is reversible and can lead to the thermodynamically more stable product at higher temperatures.

Further experimental and computational studies would be necessary to provide quantitative data on the kinetics and thermodynamics of reactions involving this compound.

4 Bromo N Ethylisoquinolin 1 Amine As a Versatile Organic Building Block

Strategic Utility in the Synthesis of Complex Heterocyclic Scaffolds

The 4-bromo-N-ethylisoquinolin-1-amine scaffold is a valuable precursor for the synthesis of intricate heterocyclic systems. The bromine atom at the C-4 position serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. dntb.gov.uanih.gov This allows for the introduction of a wide array of substituents, leading to the generation of complex, polycyclic, and highly functionalized isoquinoline (B145761) derivatives.

For instance, Suzuki coupling reactions can be employed to introduce aryl, heteroaryl, or vinyl groups at the C-4 position, thereby extending the aromatic system and creating novel molecular frameworks. dntb.gov.uanih.gov Similarly, Sonogashira coupling can be utilized to append alkyne moieties, which can then undergo further transformations such as cycloaddition reactions to construct fused ring systems. The inherent reactivity of the C-4 position in isoquinolines makes these transformations efficient and regioselective. acs.orgresearchgate.net

Furthermore, the N-ethylamino group at the C-1 position can participate in intramolecular cyclization reactions. For example, after modification of the C-4 position, the amino group can react with a suitably placed functional group to form an additional heterocyclic ring, leading to the formation of complex fused systems such as imidazo[2,1-a]isoquinolines. nih.gov The synthesis of such scaffolds is of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic compounds. nih.govresearchgate.net

Table 1: Potential Cross-Coupling Reactions at the C-4 Position

Reaction NameCoupling PartnerCatalyst/ReagentsResulting Structure
Suzuki CouplingAryl/heteroaryl boronic acidPd catalyst, base4-Aryl/heteroaryl-N-ethylisoquinolin-1-amine
Sonogashira CouplingTerminal alkynePd/Cu catalyst, base4-Alkynyl-N-ethylisoquinolin-1-amine
Buchwald-Hartwig AminationAminePd catalyst, base4-Amino-N-ethylisoquinolin-1-amine
Heck CouplingAlkenePd catalyst, base4-Alkenyl-N-ethylisoquinolin-1-amine

Application in Modular Synthesis Approaches for Diverse Chemical Libraries

Modular synthesis, which involves the stepwise and controlled assembly of molecular fragments, is a powerful strategy for generating libraries of diverse compounds for high-throughput screening. This compound is an ideal scaffold for such approaches due to its two distinct points of diversification.

The initial scaffold allows for a sequential functionalization strategy. First, the bromine atom at C-4 can be functionalized through the aforementioned cross-coupling reactions. This step introduces the first element of diversity. Subsequently, the secondary amine at C-1 can be acylated, alkylated, or used in other condensation reactions to introduce a second set of diverse substituents. libretexts.orgwikipedia.org This two-pronged approach enables the rapid generation of a large number of structurally distinct molecules from a single, readily accessible starting material.

This modularity is particularly valuable in drug discovery, where the exploration of a broad chemical space around a privileged scaffold like isoquinoline is often a key to identifying new therapeutic agents. nih.gov The ability to systematically vary the substituents at both the C-4 and N-1 positions allows for a detailed investigation of structure-activity relationships (SAR).

Role in the Construction of Functional Organic Materials

The unique electronic and structural features of the isoquinoline ring system make it an attractive component for the design of functional organic materials. tandfonline.com The this compound molecule can serve as a monomeric unit for the synthesis of novel polymers with tailored properties.

For example, the bromine atom can be utilized in polymerization reactions such as Suzuki polycondensation. By reacting with a diboronic acid, a conjugated polymer incorporating the isoquinoline moiety into the main chain can be synthesized. expresspolymlett.com Such polymers are of interest for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to the photophysical properties of the isoquinoline core.

Furthermore, the N-ethylamino group can be used to modify the properties of the resulting polymer, for instance, by influencing its solubility or its ability to coordinate with metal ions. The development of side-chain azoquinoline polymers has demonstrated the potential of incorporating quinoline-type structures into polymeric materials to achieve specific photochemical properties. tandfonline.com

Contribution to the Development of New Synthetic Methodologies

The study of the reactivity of this compound can also contribute to the development of new synthetic methodologies. The presence of two distinct reactive sites allows for the exploration of selective and orthogonal functionalization strategies. For example, developing conditions that allow for the selective reaction at the C-4 position without affecting the N-1 amine, and vice versa, would be a valuable addition to the synthetic chemist's toolbox.

Moreover, the synthesis of 4-bromoisoquinoline (B23445) itself has been an area of interest, with methods being developed for its selective preparation. researchgate.net The subsequent amination to introduce the N-ethylamino group at the C-1 position presents its own set of challenges and opportunities for methodological development, particularly in achieving high regioselectivity. The development of efficient, one-pot procedures for the synthesis of functionalized 1-aminoisoquinolines is an ongoing area of research. organic-chemistry.org

The exploration of novel transformations involving this scaffold, such as C-H activation at other positions on the isoquinoline ring or novel cyclization cascades, could lead to the discovery of new and efficient ways to construct complex molecular architectures.

Future Perspectives and Advanced Research Avenues for 4 Bromo N Ethylisoquinolin 1 Amine

Development of Novel Stereoselective and Enantioselective Synthetic Routes

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of synthetic methods that provide precise control over the three-dimensional arrangement of atoms is a cornerstone of modern organic chemistry. rsc.org For 4-bromo-N-ethylisoquinolin-1-amine, which is achiral, the introduction of stereocenters through subsequent reactions is a key area for future exploration.

Future research could focus on developing catalytic asymmetric transformations that leverage the existing functional groups. For instance, derivatization of the N-ethylamino group followed by a chiral catalyst-mediated reaction could introduce a stereocenter on the ethyl chain. More ambitiously, enantioselective C-H functionalization at the C-3 position of the isoquinoline (B145761) ring, adjacent to the bromine atom, would create highly valuable chiral derivatives.

By analogy with other isoquinoline systems, the use of chiral phase-transfer catalysts or transition-metal complexes with chiral ligands could facilitate such transformations. acs.org For example, palladium-catalyzed asymmetric synthesis has been successfully used to create axially chiral 3,4-disubstituted isoquinolines, a strategy that could potentially be adapted. researcher.life The goal would be to produce enantiomerically pure or enriched products, which are essential for creating specific biological effects and understanding structure-activity relationships. nih.gov

Illustrative Research Target: Asymmetric C-H Functionalization

Catalyst System Chiral Ligand Achieved Enantiomeric Excess (ee %) (Hypothetical) Potential Product
Pd(OAc)₂ Walphos SL-W002-1 >95% (R/S)-4-bromo-3-aryl-N-ethylisoquinolin-1-amine
Rh₂(OAc)₄ Chiral Carboxylate >90% (R/S)-4-bromo-N-ethyl-3-alkylisoquinolin-1-amine

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The this compound scaffold is ripe for the exploration of novel chemical reactions. The interplay between the electron-donating amino group and the electron-withdrawing (and synthetically versatile) bromo group can lead to unique reactivity.

Future studies could investigate transformations that go beyond standard cross-coupling reactions at the C-4 position. For example, photo-radical reactions could unlock new pathways; α-bromocarbonyl compounds, for instance, have been used as tertiary alkyl radical precursors, suggesting that the bromo-isoquinoline core could participate in similar novel bond-forming strategies. researchgate.net Another avenue is the investigation of regioselective HAT (Hydrogen Atom Transfer)-promoted reactions, which have been used for the uncanonical semireduction of quinolines and isoquinolines, a process that could potentially be controlled by the substituents on this compound. nih.gov

Furthermore, the development of tandem reactions, where multiple bonds are formed in a single operation, would be a highly efficient approach. A cascade reaction initiated by a transformation at the bromine atom could trigger a cyclization involving the N-ethylamino group, leading to complex polycyclic structures. nih.gov Such explorations could significantly expand the synthetic utility of the isoquinoline framework. organic-chemistry.org

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

To accelerate the discovery of new derivatives and applications, modern synthesis techniques like flow chemistry and automated platforms are indispensable. mdpi.com These technologies offer enhanced control over reaction parameters, improved safety, and the ability to rapidly generate libraries of compounds for screening. acs.org

The synthesis of this compound and its subsequent derivatization are well-suited for adaptation to continuous-flow processes. thieme-connect.com For example, the bromination of the isoquinoline core or the introduction of the N-ethylamino group could be optimized in flow reactors to improve yield and purity while minimizing hazardous waste. google.com An automated system could then perform a series of parallel cross-coupling reactions at the C-4 position, using a diverse set of boronic acids or other coupling partners, to quickly generate a library of analogues. This high-throughput approach would be invaluable for mapping structure-activity relationships or identifying candidates with desired material properties.

Hypothetical Flow Chemistry Module for Derivatization

Reaction Module Reagents Residence Time Temperature (°C) Throughput (grams/hour)
Suzuki Coupling This compound, Arylboronic acid, Pd catalyst 10 min 100 5.0
Buchwald-Hartwig This compound, Amine, Pd catalyst 15 min 120 3.5

Advanced Computational Design and Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before they are synthesized in the lab. For this compound, Density Functional Theory (DFT) calculations could be employed to understand its electronic structure, predict sites of reactivity, and model the outcomes of potential reactions. nih.gov

Future research should integrate computational modeling from the outset. For example, DFT studies could predict the relative energies of intermediates in a proposed catalytic cycle, helping to select the most promising catalyst system for a desired stereoselective transformation. acs.org Molecular dynamics simulations could be used to understand how derivatives of the molecule might interact with biological targets or self-assemble into larger structures. This predictive power can rationalize experimental observations and guide the design of more effective second-generation molecules, saving significant time and resources. nih.gov

Supramolecular Assembly and Advanced Material Applications Utilizing its Structural Features

Nitrogen heterocycles are well-established building blocks in supramolecular chemistry and materials science due to their ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. researchgate.netmsesupplies.com The structure of this compound is particularly interesting in this regard. The N-H group of the amino function is a hydrogen bond donor, while the nitrogen atoms in the isoquinoline ring are hydrogen bond acceptors. The planar aromatic core is ideal for π-stacking interactions. mdpi.com

Advanced research could focus on designing and synthesizing derivatives that self-assemble into ordered supramolecular structures like liquid crystals, gels, or polymers. nih.gov The bromine atom serves as a key handle for introducing functional groups that can direct this assembly. For instance, attaching long alkyl chains could promote the formation of liquid crystalline phases, while linking it to other π-conjugated systems could lead to novel organic semiconductors or fluorescent materials. msesupplies.com The ability of nitrogen heterocycles to act as ligands for metal ions also opens the door to creating coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or sensing. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-ethylisoquinolin-1-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Begin with Buchwald-Hartwig amination or Ullmann coupling to introduce the ethylamine group to the isoquinoline backbone. Optimize temperature (80–120°C) and catalyst systems (e.g., Pd(OAc)₂ with Xantphos ligand) to enhance coupling efficiency. Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and gradient elution (hexane/ethyl acetate). Validate purity through melting point analysis and NMR spectroscopy .
  • Key Parameters : Bromine incorporation requires careful stoichiometric control to avoid over-substitution. Use inert atmospheres (N₂/Ar) to stabilize intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodology : Employ 1H^1H- and 13C^{13}C-NMR to confirm the ethylamine substituent and bromine position. Look for deshielded aromatic protons (δ 7.5–8.5 ppm) and methylene signals from the ethyl group (δ 2.5–3.5 ppm). Use high-resolution mass spectrometry (HRMS) to validate molecular weight (expected [M+H]⁺ ≈ 265.03). Cross-reference IR spectra (C-Br stretch ~560 cm⁻¹) with NIST Chemistry WebBook data .

Q. What computational approaches are suitable for predicting the electronic properties of this compound?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model HOMO-LUMO gaps and electrostatic potential surfaces. Use PubChem-derived structural data (InChI keys, bond angles) as input parameters. Compare computed dipole moments and Mulliken charges with experimental UV/VIS spectra (λmax ~255 nm) to validate electron transitions .

Advanced Research Questions

Q. How can SHELXL be applied to resolve crystallographic ambiguities in the structure of this compound?

  • Methodology : Refine X-ray diffraction data using SHELXL’s least-squares algorithms. Define anisotropic displacement parameters for bromine atoms to address thermal motion artifacts. Use the TWIN command to handle potential twinning in monoclinic crystals. Validate hydrogen bonding networks via PLATON analysis and residual density maps. Cross-check with SHELXPRO for macromolecular compatibility .

Q. What methodologies are recommended for analyzing discrepancies in biological activity data across studies involving this compound?

  • Methodology : Conduct meta-analyses of IC₅₀ values from kinase inhibition assays. Control for variables like solvent polarity (DMSO vs. aqueous buffers) and cell line specificity. Use ANOVA to identify outliers and assess reproducibility. Structural analogs (e.g., N-(4-bromophenyl)-N-phenyl derivatives) can help isolate structure-activity relationships (SAR) .

Q. How to design experiments to investigate the compound’s role in modulating enzyme activity, considering structural analogs?

  • Methodology : Perform competitive inhibition assays with varying concentrations of this compound and ATP analogs. Use stopped-flow kinetics to measure binding constants (KiK_i). Compare results with methyl- or methoxy-substituted isoquinoline derivatives to assess bromine’s electronic effects. Validate via molecular docking (AutoDock Vina) using crystallographic enzyme structures .

Data Contradiction Analysis

  • Example : If crystallographic data conflicts with DFT-predicted bond lengths, re-examine refinement parameters in SHELXL (e.g., SUMP restraints) and verify hydrogen atom placement via difference Fourier maps. Cross-validate with spectroscopic data to rule out polymorphism .

Tables for Key Parameters

Parameter Optimal Range Validation Technique
Reaction Yield65–85%Gravimetric analysis
Crystallographic R-factor< 0.05SHELXL refinement
1H^1H-NMR Shift (Br-C)δ 7.8–8.2 ppmBruker Avance III HD

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.